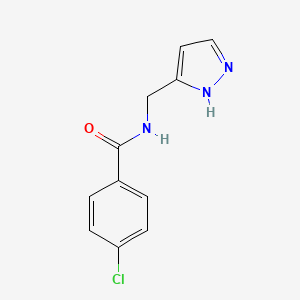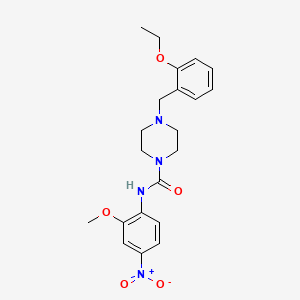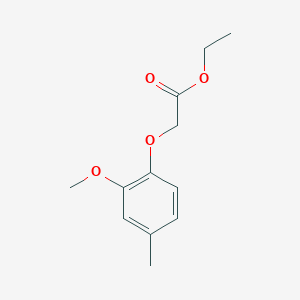![molecular formula C15H13NO7S B4618071 (4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4618071.png)
(4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
説明
Synthesis Analysis
The synthesis of derivatives closely related to the specified compound involves multiple steps, starting with the reaction of acetic acid chlorides with derivatives of thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin. This process yields a series of compounds with varying antibacterial activities, suggesting a method for synthesizing a wide range of related structures, including the specified compound (Trotsko et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thiazolidin-5-ylidene moiety, which is crucial for their biological activity. The electron-withdrawing substituent at the phenyl ring enhances this activity, indicating the importance of specific structural features for the compound's effectiveness (Trotsko et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization and condensation, to form a series of derivatives with potential antimicrobial activities. The reactivity is influenced by the presence of specific substituents and moieties, highlighting the compound's versatile chemical properties (Noolvi et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility and stability, are determined by the compound's molecular structure. While specific details on the physical properties of this compound are not directly available, related compounds exhibit solubility in common organic solvents and stability under standard conditions, which can be inferred for the compound as well.
Chemical Properties Analysis
The chemical properties, including reactivity and functional group interactions, are crucial for the compound's applications in synthesis and biological activities. The presence of the thiazolidin-5-ylidene moiety contributes to its reactivity, allowing for further chemical modifications and the synthesis of a variety of derivatives with enhanced properties (Noolvi et al., 2016).
科学的研究の応用
Antimicrobial and Antifungal Activities
A new series of thiazolidine-2,4-dione carboxamide and amino acid derivatives, including compounds structurally related to the one , have been synthesized and evaluated for their antimicrobial and antifungal activities. These derivatives demonstrated weak to moderate activity against both Gram-negative bacteria and fungi, with specific compounds showing notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (Alhameed et al., 2019). Another study reported the synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which exhibited generally antibacterial activity against Gram-positive bacterial strains (Trotsko et al., 2018).
Photovoltaic Applications
Research into triazatruxene-based novel donor materials for organic solar cells has identified derivatives including (E)-2-(4-(1-cyano-2-methoxy-2-oxoethylidene)-2-thioxothiazolidin-3-yl)acetic acid as promising candidates with greater efficiencies. These molecules exhibit reduced energy gaps and enhanced absorption spectra in the visible region, suggesting their potential for high-efficiency photovoltaic applications (Khan et al., 2019).
Antidiabetic Activity
A compound structurally related to the queried chemical, namely {4-[({4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetyl)amino]phenoxy}acetic acid, has been prepared and shown to increase mRNA expression of PPARγ isoform as well as GLUT-4 levels, indicating its potential as an antidiabetic agent. This compound significantly reduced plasma glucose levels in a non-insulin-dependent diabetes mellitus (NIDDM) rat model, highlighting its therapeutic potential for diabetes management (Navarrete-Vázquez et al., 2014).
Fluorescence and Sensing Applications
One study focused on the synthesis and fluorescence properties of a new compound for selective Co2+ determination. This compound, 2-(5-((3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, exhibits a strong fluorescent quenching effect on Co2+, suggesting its application as a fluorescent chemical sensor for Co2+ ions (Rui-j, 2013).
特性
IUPAC Name |
2-[4-[(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7S/c1-22-13(19)7-16-14(20)11(24-15(16)21)6-9-2-4-10(5-3-9)23-8-12(17)18/h2-6H,7-8H2,1H3,(H,17,18)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTUJIGAZLYNMT-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)

![2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4617999.png)
![methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4618005.png)
![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide](/img/structure/B4618008.png)
![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4618011.png)
![N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide](/img/structure/B4618018.png)

![4-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4618039.png)

![4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-N-phenylnicotinamide](/img/structure/B4618052.png)
![allyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4618068.png)
![N-{2-chloro-4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4618069.png)
